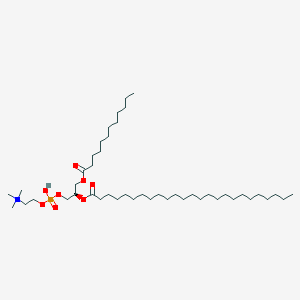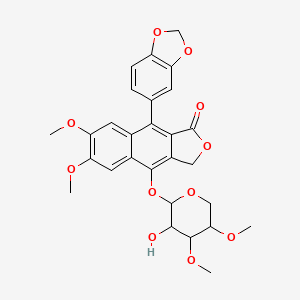
Upupup
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is a nucleotide compound composed of three uridine monophosphate units linked by phosphodiester bonds. This compound is a type of ribonucleic acid (RNA) oligonucleotide, which plays a crucial role in various biological processes, including protein synthesis and gene regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid typically involves the stepwise addition of uridine monophosphate units. The process begins with the protection of the hydroxyl groups on the uridine molecules to prevent unwanted side reactions. The protected uridine is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form a phosphodiester bond with another uridine molecule. This process is repeated until the desired oligonucleotide length is achieved. Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves automated solid-phase synthesis. This method uses a solid support, such as controlled pore glass (CPG), to which the first nucleotide is attached. Subsequent nucleotides are added sequentially using automated synthesizers, which control the addition of reagents and the removal of protecting groups. This method allows for the efficient and scalable production of oligonucleotides.
化学反应分析
Types of Reactions
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes, such as ribonucleases, resulting in the formation of shorter oligonucleotides or individual nucleotides.
Oxidation and Reduction: The uridine units can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: The hydroxyl groups on the ribose units can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using ribonucleases under mild aqueous conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces shorter oligonucleotides or individual uridine monophosphate units.
Oxidation: Results in the formation of oxidized uridine derivatives.
Substitution: Leads to the formation of modified nucleotides with altered functional groups.
科学研究应用
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of RNA oligonucleotides.
Biology: Plays a role in understanding RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in RNA interference (RNAi) and antisense oligonucleotide therapies.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
作用机制
The mechanism of action of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to complementary RNA or DNA sequences, forming double-stranded structures that can regulate gene expression. Additionally, it can serve as a substrate for enzymes involved in RNA processing and degradation, influencing the stability and function of RNA molecules.
相似化合物的比较
Similar Compounds
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylic acid: A longer oligonucleotide with an additional uridine monophosphate unit.
Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-3’-cytidylic acid: A similar compound composed of cytidine monophosphate units.
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-3’-adenylic acid: An analogous compound with adenosine monophosphate units.
Uniqueness
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is unique due to its specific sequence of uridine monophosphate units, which imparts distinct properties and functions. Its ability to form stable double-stranded structures with complementary RNA or DNA sequences makes it valuable for studying RNA interactions and developing RNA-based therapeutics.
属性
CAS 编号 |
3504-15-2 |
|---|---|
分子式 |
C27H35N6O25P3 |
分子量 |
936.5 g/mol |
IUPAC 名称 |
[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-1,3-bis[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]propan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H35N6O25P3/c34-11-1-4-31(24(41)28-11)21-17(40)16(39)20(55-21)27(58-61(50,51)52,7-9-14(37)18(56-59(44,45)46)22(53-9)32-5-2-12(35)29-25(32)42)8-10-15(38)19(57-60(47,48)49)23(54-10)33-6-3-13(36)30-26(33)43/h1-6,9-10,14-23,37-40H,7-8H2,(H,28,34,41)(H,29,35,42)(H,30,36,43)(H2,44,45,46)(H2,47,48,49)(H2,50,51,52)/t9-,10-,14-,15-,16+,17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChI 键 |
ISIADHSUQYFCNX-QGPWHBDCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
3504-15-2 |
同义词 |
UpUpUp uridylyl-(3'-5')-uridylyl-(3'-5')-3'-uridylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1228830.png)




![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)



